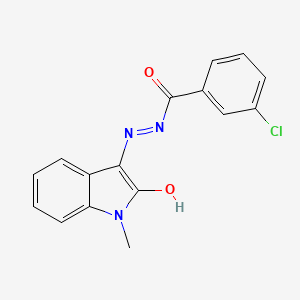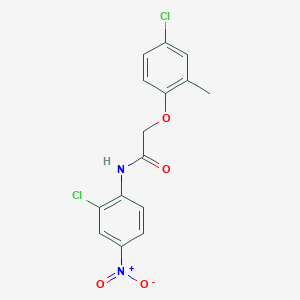![molecular formula C28H34O7 B11695236 ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11695236.png)
ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate d'éthyle [2-méthoxy-4-(3,3,6,6-tétraméthyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy] est un composé organique complexe doté d'une structure unique. Il appartient à la classe des dérivés du xanthène, connus pour leurs propriétés biologiques et chimiques diverses. Ce composé est caractérisé par la présence d'un noyau xanthène, qui est une structure tricyclique, et de divers groupes fonctionnels qui contribuent à sa réactivité et à ses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate d'éthyle [2-méthoxy-4-(3,3,6,6-tétraméthyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy] implique généralement plusieurs étapes. Une méthode courante implique la condensation de la 3,3,6,6-tétraméthyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène avec l'acide 2-méthoxy-4-hydroxyphénylacétique en présence d'un catalyseur approprié. La réaction est réalisée sous reflux dans un solvant organique tel que l'éthanol ou le méthanol. L'intermédiaire résultant est ensuite estérifié avec l'acétate d'éthyle pour donner le produit final.
Méthodes de production industrielle
Dans un contexte industriel, la production de l'acétate d'éthyle [2-méthoxy-4-(3,3,6,6-tétraméthyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy] peut impliquer l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les paramètres du procédé, tels que la température, la pression et le temps de réaction, sont optimisés pour maximiser l'efficacité de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate d'éthyle [2-méthoxy-4-(3,3,6,6-tétraméthyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir les groupes carbonyle en groupes hydroxyle.
Substitution : Le groupe phénoxy peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits
Oxydation : Quinones et dérivés apparentés.
Réduction : Dérivés xanthéniques hydroxylés.
Substitution : Divers phénoxyacétates substitués.
Applications de la recherche scientifique
L'acétate d'éthyle [2-méthoxy-4-(3,3,6,6-tétraméthyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy] a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde fluorescente en raison de son noyau xanthène.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de colorants et de pigments en raison de ses propriétés de couleur vives.
Mécanisme d'action
Le mécanisme d'action de l'acétate d'éthyle [2-méthoxy-4-(3,3,6,6-tétraméthyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy] implique son interaction avec diverses cibles moléculaires. Le noyau xanthène peut s'intercaler avec l'ADN, ce qui entraîne des effets anticancéreux potentiels. De plus, le composé peut inhiber des enzymes spécifiques impliquées dans les voies inflammatoires, contribuant à ses propriétés anti-inflammatoires.
Applications De Recherche Scientifique
ETHYL 2-[2-METHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of various materials and chemicals, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism by which ETHYL 2-[2-METHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets are subjects of ongoing research to fully elucidate the compound’s mode of action.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate d'éthyle [2-méthoxy-4-(3,3,6,6-tétraméthyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy] : Connu pour son noyau xanthène unique et ses applications diverses.
Propionate d'éthyle [2-méthoxy-4-(3,3,6,6-tétraméthyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy] : Structure similaire mais avec un groupe ester propionate, conduisant à une réactivité et des applications différentes.
Acétate de méthyle [2-méthoxy-4-(3,3,6,6-tétraméthyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy] : Contient un groupe ester méthylique, affectant sa solubilité et son activité biologique.
Unicité
L'acétate d'éthyle [2-méthoxy-4-(3,3,6,6-tétraméthyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy] se distingue par son groupe ester spécifique, qui influence sa réactivité chimique et ses interactions biologiques. Sa structure unique permet une large gamme d'applications dans divers domaines, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C28H34O7 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
ethyl 2-[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetate |
InChI |
InChI=1S/C28H34O7/c1-7-33-23(31)15-34-19-9-8-16(10-20(19)32-6)24-25-17(29)11-27(2,3)13-21(25)35-22-14-28(4,5)12-18(30)26(22)24/h8-10,24H,7,11-15H2,1-6H3 |
Clé InChI |
UAMHMRZPYOHTGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11695189.png)
![Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11695192.png)
![2,2'-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11695194.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11695209.png)

![N-benzyl-3-chloro-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695221.png)

![2-chloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}benzamide](/img/structure/B11695227.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11695228.png)
![(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
